4-({6,7-dimethoxy-2,4-dioxo-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)-N-[(furan-2-yl)methyl]benzamide
Description
This compound is a benzamide derivative featuring a tetrahydroquinazolin-2,4-dione core substituted with 6,7-dimethoxy groups, a pyrrolidine moiety linked via a 2-oxoethyl chain, and an N-[(furan-2-yl)methyl]benzamide side chain. The tetrahydroquinazolinone scaffold is a pharmacophoric motif known for its role in kinase inhibition and antibacterial activity . The pyrrolidine group, a five-membered secondary amine, may contribute to solubility and metabolic stability, while the furan-methyl benzamide side chain introduces aromatic and hydrogen-bonding interactions .
Properties
IUPAC Name |
4-[[6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-pyrrolidin-1-ylethyl)quinazolin-3-yl]methyl]-N-(furan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O7/c1-38-24-14-22-23(15-25(24)39-2)32(18-26(34)31-11-3-4-12-31)29(37)33(28(22)36)17-19-7-9-20(10-8-19)27(35)30-16-21-6-5-13-40-21/h5-10,13-15H,3-4,11-12,16-18H2,1-2H3,(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFJSYALVUYYCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC(=O)N3CCCC3)CC4=CC=C(C=C4)C(=O)NCC5=CC=CO5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Modifications
Substituent Effects
- 6,7-Dimethoxy Groups : Present in both the target compound and , these groups are associated with enhanced hydrophobic interactions in kinase-binding pockets .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods in , involving sequential substitutions of halogenated intermediates with pyrrolidine and benzamide groups under basic conditions.
- Structure-Activity Relationships (SAR): The 2-oxoethyl linker between the quinazolinone and pyrrolidine may reduce rigidity, improving adaptability to binding sites . The furan-methyl group’s electronegativity could enhance interactions with polar residues in target proteins compared to alkyl chains in .
- Limitations: No direct biological data for the target compound were found in the evidence; its predicted activities are inferred from structural analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
